molecular formula C17H16F3N3O2 B6940525 1-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-3-[6-(trifluoromethyl)pyridin-2-yl]urea

1-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-3-[6-(trifluoromethyl)pyridin-2-yl]urea

Cat. No.: B6940525
M. Wt: 351.32 g/mol
InChI Key: ZFLRNDKPBCYVHJ-UHFFFAOYSA-N
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Description

1-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-3-[6-(trifluoromethyl)pyridin-2-yl]urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydroxy-dihydroindenyl moiety linked to a trifluoromethyl-pyridinyl group through a urea linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-3-[6-(trifluoromethyl)pyridin-2-yl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Hydroxy-Dihydroindenyl Intermediate: This step involves the reduction of indanone to 1-hydroxy-2,3-dihydroindene using a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol.

    Preparation of the Trifluoromethyl-Pyridinyl Intermediate:

    Coupling Reaction: The final step is the coupling of the two intermediates through a urea linkage. This can be achieved by reacting the hydroxy-dihydroindenyl intermediate with an isocyanate derivative of the trifluoromethyl-pyridinyl compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the employment of high-throughput screening techniques to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-3-[6-(trifluoromethyl)pyridin-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The urea linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of 1-keto-2,3-dihydroindene derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

1-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-3-[6-(trifluoromethyl)pyridin-2-yl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-3-[6-(trifluoromethyl)pyridin-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-dihydroindenyl moiety may facilitate binding to active sites, while the trifluoromethyl-pyridinyl group can enhance the compound’s stability and bioavailability. The urea linkage allows for hydrogen bonding interactions, which can be crucial for the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea
  • 1-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-3-[6-(trifluoromethyl)quinolin-2-yl]urea

Uniqueness

1-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-3-[6-(trifluoromethyl)pyridin-2-yl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl-pyridinyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-[6-(trifluoromethyl)pyridin-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c18-17(19,20)13-6-3-7-14(22-13)23-15(24)21-10-16(25)9-8-11-4-1-2-5-12(11)16/h1-7,25H,8-10H2,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLRNDKPBCYVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)NC3=CC=CC(=N3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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